molecular formula C8H14O2 B1583805 6-Methyl-2,4-heptanedione CAS No. 3002-23-1

6-Methyl-2,4-heptanedione

Cat. No.: B1583805
CAS No.: 3002-23-1
M. Wt: 142.2 g/mol
InChI Key: IGMOYJSFRIASIE-UHFFFAOYSA-N
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Description

6-Methyl-2,4-heptanedione is an organic compound with the molecular formula C8H14O2. It is also known by other names such as 6-Methylheptane-2,4-dione and 6-Methylheptan-2,4-dione . This compound is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. It is a colorless to faint yellow liquid with a molecular weight of 142.20 g/mol .

Scientific Research Applications

6-Methyl-2,4-heptanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used as an intermediate in the production of various chemicals and materials.

Safety and Hazards

6-Methyl-2,4-heptanedione is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

6-Methyl-2,4-heptanedione plays a significant role in biochemical reactions, particularly in cyclocondensation and deacetylation processes . It interacts with enzymes such as angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ, acting as a dual activity effector . Additionally, it participates in Knoevenagel condensation and oxidative free radical reactions with 2-amino-1,4-benzoquinones . These interactions highlight the compound’s versatility in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of disubstituted furans through its interaction with dibromo (phenylsulfonyl)propene derivatives . This compound’s impact on cellular function underscores its potential in modulating biochemical reactions at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in intramolecular aldol reactions, leading to the formation of cyclic enones . These reactions are facilitated by the compound’s ability to act as both an enolate donor and an electrophilic acceptor within the same molecule . This dual functionality is crucial for its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods . Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity, as it ensures the compound is present in the right cellular environment to exert its effects.

Preparation Methods

6-Methyl-2,4-heptanedione can be synthesized through various methods. One common synthetic route involves the reaction of isovaleryl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Methyl-2,4-heptanedione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for condensation reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Major products formed from these reactions include carboxylic acids, alcohols, and larger molecules with multiple functional groups .

Comparison with Similar Compounds

6-Methyl-2,4-heptanedione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-methylheptane-2,4-dione
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InChI

InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOYJSFRIASIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062768
Record name 2,4-Heptanedione, 6-methyl-
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Molecular Weight

142.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 6-Methyl-2,4-heptanedione
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CAS No.

3002-23-1
Record name 6-Methyl-2,4-heptanedione
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 2,4-Heptanedione, 6-methyl-
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Record name 6-methylheptane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the kinetics of 6-methyl-2,4-heptanedione's interaction with metal ions?

A1: Research has focused on understanding how this compound interacts with metal ions, specifically iron(III) []. Studies using spectrophotometry revealed that the reaction forms a monocomplex, with the enol form of this compound playing a key role. Interestingly, the reaction proceeds through two parallel pathways: one independent of acid concentration and the other inversely proportional to acid concentration. This suggests a complex reaction mechanism influenced by the surrounding chemical environment.

Q2: How does the structure of this compound compare to similar compounds, and what insights into its properties can we gain from this comparison?

A2: A closely related compound, 3,5-heptanedione, has also been studied for its reaction with iron(III) []. Comparing the kinetic constants for both this compound and 3,5-heptanedione provides valuable insight into the impact of the methyl group's position on the reaction rate. This structure-activity relationship (SAR) analysis is crucial for understanding how subtle structural modifications in β-diketones can influence their reactivity with metal ions.

Q3: Beyond its interaction with iron, what other research has been conducted on this compound?

A3: Researchers have successfully crystallized a copper(II) complex incorporating this compound as a ligand []. The resulting compound, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate, has been characterized using X-ray diffraction, providing detailed insights into its three-dimensional structure. This structural data is essential for understanding the coordination chemistry of this compound and its potential applications in various fields.

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